5-Chloro-N-(3-methylbutyl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-chloro-N-(3-methylbutyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-6-12-8(10)5-13-9/h5-7H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
LMITZEPOMXHOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations in Pyrazine 2 Amine Analogues
Influence of Amine Substituents on Molecular Activity
The nature of the substituent on the exocyclic amine of the pyrazine-2-amine core plays a pivotal role in modulating the biological activity of these compounds. Modifications to this part of the molecule can significantly affect its interaction with biological targets, as well as its physicochemical properties such as lipophilicity and metabolic stability.
In many biologically active pyrazine (B50134) derivatives, the amine at the 2-position is part of a larger functional group, often an amide, which is crucial for its interaction with target proteins. The geometry and electronic properties of this amide linkage are key determinants of binding affinity.
The presence of a secondary amine, where the nitrogen is bonded to the pyrazine ring and one alkyl or aryl group, is a common feature in many active pyrazine-2-amine analogues. This configuration allows for the nitrogen to act as a hydrogen bond donor, a critical interaction in many enzyme active sites and receptor binding pockets. In contrast, a tertiary amine at this position would lack this hydrogen bond donating capability, which could lead to a significant loss of activity. Primary amines, while capable of hydrogen bonding, may not provide the necessary steric bulk or hydrophobic interactions conferred by the substituent on a secondary amine.
Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have shown that the length of the alkyl chain is directly correlated with antimycobacterial activity, with longer chains generally leading to increased potency up to a certain point. nih.gov This is often attributed to improved membrane permeability and enhanced binding to hydrophobic pockets in the target protein. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, compounds with hexyl, heptyl, and octyl chains at the 3-amino position showed the most significant activity against Mycobacterium tuberculosis. nih.gov
| Compound Analogue | N-Alkyl Substituent | Relative Potency | Reference |
|---|---|---|---|
| Analogue A | Methyl | Low | nih.gov |
| Analogue B | n-Butyl | Moderate | nih.gov |
| Analogue C | n-Hexyl | High | nih.gov |
| Analogue D | n-Octyl | High | nih.gov |
Substituent Effects on the Pyrazine Core and Their Role in Molecular Recognition
In the case of 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine , the chlorine atom is at the 5-position. The electronic contribution of a halogen at this position differs from that at other positions, such as the 3-, 5-, or 6-position. For instance, a chloro group at the 6-position, adjacent to the N1 nitrogen, may have a more pronounced effect on the basicity of this nitrogen compared to a chloro group at the 5-position. The position of the halogen can also introduce steric hindrance that may either promote or hinder binding to the target.
Studies on chloro-substituted pyrazin-2-amine ligands have shown that the position of the chlorine atom influences the coordination mode of the pyrazine ring to metal ions. For example, the absence of a C6-chloro substituent was found to favor N1 coordination over N4 coordination in certain copper complexes. msu.edu This highlights how the positional isomerism of halogen atoms can dictate the geometry of interaction with other molecules.
| Compound Series | Chlorine Position | Observed Effect | Reference |
|---|---|---|---|
| Substituted N-(pyrazin-2-yl)benzenesulfonamides | 6-Chloro | Increased lipophilicity compared to non-chlorinated analogue. | nih.gov |
| Chloro-substituted pyrazin-2-amine copper complexes | Absence of 6-Chloro | Favored N1–Cu coordination. | msu.edu |
| Chloro-substituted pyrazin-2-amine copper complexes | Presence of 3- and 5-Chloro | Rendered N4-atom coordination passive due to steric hindrance. | msu.edu |
Biological and Pharmacological Research into Pyrazine Based Chemotypes Excluding Clinical Applications and Safety
General Pharmacological Relevance of Pyrazine (B50134) Scaffolds in Chemical Biology
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov The inherent chemical properties of the pyrazine ring, including its aromatic nature and the presence of nitrogen atoms capable of forming hydrogen bonds, make it a valuable pharmacophore in the design of novel therapeutic agents. acs.org Researchers have extensively explored pyrazine-based compounds, revealing a broad spectrum of pharmacological effects. benthamdirect.com
The versatility of the pyrazine scaffold allows for chemical modifications that can modulate the biological activity of the resulting derivatives. mdpi.com These modifications have led to the development of compounds with a wide array of therapeutic applications. nih.gov Pyrazine-modified natural product derivatives, for instance, have shown enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds. mdpi.com
The significance of the pyrazine scaffold is underscored by its presence in several clinically approved drugs. mdpi.comnih.gov The World Health Organization's Model List of Essential Medicines includes pyrazine-containing drugs such as amiloride, bortezomib, and pyrazinamide (B1679903). mdpi.comnih.gov
Research into pyrazine derivatives has identified numerous biological activities, as detailed in the table below:
| Biological Activity | Description |
| Anticancer | Pyrazine derivatives have demonstrated significant inhibitory effects on various cancer cell lines, including lung, colon, and leukemia. nih.gov Some derivatives act as tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways. mdpi.com |
| Anti-inflammatory | Certain pyrazine compounds exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide. mdpi.com |
| Antibacterial | The pyrazine scaffold is a key component in the development of new antibacterial agents, with some derivatives showing efficacy against various bacterial strains. nih.govresearchgate.net |
| Antiparasitic | Research has shown that pyrazine-based compounds possess activity against various parasites. mdpi.com |
| Antioxidant | Some pyrazine derivatives have been found to exhibit antioxidant properties, which can help protect cells from damage caused by free radicals. mdpi.com |
| Neurological Activity | Cinnamic acid–pyrazine derivatives have been synthesized to enhance neurovascular protection and have shown activity in human neuroblastoma cell lines. mdpi.com |
The wide range of biological activities associated with the pyrazine scaffold continues to make it a focal point of research in chemical biology and drug discovery. semanticscholar.org
Detailed Research Findings on Pyrazine Derivatives
Numerous studies have highlighted the potential of various pyrazine derivatives in different therapeutic areas. The following table summarizes key findings from selected research:
| Compound/Derivative Class | Research Focus | Key Findings |
| Ligustrazine–curcumin hybrids | Anticancer activity | Compounds 79–81 showed significant inhibitory effects on A549 and A549/DDP lung cancer cell lines. Compound 79 was found to inhibit thioredoxin reductase expression and promote the accumulation of reactive oxygen species in cells. nih.gov |
| Cinnamic acid–pyrazine derivatives | Neurovascular protection | Compounds 12–15 increased the resistance of human microvascular endothelial and neuroblastoma cell lines against free radical damage. mdpi.com |
| Paeonol (B1678282) derivatives | Anti-inflammatory activity | A paeonol derivative containing a pyrazine structure (Compound 37) showed a significant inhibitory activity against lipopolysaccharide-induced nitric oxide overexpression in macrophages. mdpi.com |
| Indolizinoquinolinedione derivatives | Antitumor activity | A compound containing a pyrazine moiety (Compound 131) exhibited significant inhibitory effects on HCT116, CCRF-CEM, A549, Huh7, and DU-145 cell lines. nih.gov |
These findings underscore the importance of the pyrazine scaffold as a versatile platform for the development of novel, biologically active compounds. nih.gov
Advanced Computational and Theoretical Studies of Pyrazin 2 Amine Structures
Molecular Modeling and Simulation Techniques for Structural and Conformational Analysis
Molecular modeling and simulation are cornerstone techniques for understanding the three-dimensional nature of molecules and their dynamic behavior. These methods are critical for confirming chemical structures and exploring how these molecules interact with biological targets.
While experimental techniques like NMR and X-ray crystallography are definitive for structure elucidation, computational studies provide a powerful complementary approach. beilstein-journals.orgnih.gov Density Functional Theory (DFT) is a common method used to predict the most stable (lowest energy) geometric structure of a molecule. researchgate.net By calculating parameters such as bond lengths, bond angles, and dihedral angles, a detailed 3D model can be constructed.
Table 1: Representative Calculated Structural Parameters for a Substituted Pyrazine (B50134) Ring This table presents typical bond lengths and angles for a pyrazine derivative, as determined by computational methods like DFT. Actual values for 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine would require specific calculation.
| Parameter | Typical Value (Å or °) | Description |
| C-N (ring) | ~1.33 Å | Carbon-Nitrogen bond length within the pyrazine ring. |
| C-C (ring) | ~1.39 Å | Carbon-Carbon bond length within the pyrazine ring. |
| C-Cl | ~1.74 Å | Bond length between a ring carbon and the chlorine atom. |
| C-NH (amino) | ~1.37 Å | Bond length between a ring carbon and the exocyclic amino nitrogen. |
| C-N-C (angle) | ~116° | Angle within the pyrazine ring. |
| N-C-C (angle) | ~122° | Angle within the pyrazine ring. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This simulation is crucial for understanding potential drug-target interactions and for rational drug design. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported in kcal/mol. nih.gov
For pyrazine-based heterocycles, docking studies have been used to investigate their potential as antibacterial agents by simulating their interaction with essential bacterial enzymes like DNA gyrase. nih.govnih.gov These simulations can identify key interactions, such as:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and receptor.
π-π stacking: Involves the interaction between aromatic rings, like the pyrazine core.
In a study of pyrazine-pyridone derivatives, a lead compound exhibited a high binding affinity (S = -7.4519 kcal/mol) with its bacterial target, an interaction stabilized by hydrogen-donor and π-hydrogen bonds. nih.gov Such in silico findings help prioritize compounds for further synthesis and biological testing. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly DFT, provide deep insights into the electronic structure of a molecule, which dictates its reactivity and other chemical properties. researchgate.netmdpi.com
The electronic character of a molecule is often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and donor-acceptor interactions within the molecule. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). researchgate.net
Table 2: Key Quantum Chemical Reactivity Descriptors This interactive table defines important descriptors derived from quantum chemical calculations, which are used to predict the reactivity of compounds like this compound.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecules with flexible side chains, such as the N-(3-methylbutyl) group in this compound, can exist in multiple spatial arrangements or conformations. Understanding this conformational landscape is vital, as a molecule's biological activity often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
Computational methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the molecule's rotatable bonds and calculating the energy at each step. The resulting profile reveals low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. This energetic profiling helps identify the most likely conformations the molecule will adopt and provides insight into its flexibility, a key factor in ligand-receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can include:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.
Topological descriptors: Indices that describe molecular branching and shape.
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
These descriptors are then used to create a mathematical equation that predicts the activity of new, untested compounds. nih.gov QSAR studies often incorporate "drug-likeness" filters, such as Lipinski's Rule of Five, which assess whether a compound has physicochemical properties consistent with orally available drugs. nih.govdovepress.com These predictive models are instrumental in medicinal chemistry for screening virtual libraries of compounds and prioritizing synthetic efforts toward the most promising candidates. nih.gov
Table 3: Lipinski's Rule of Five for Drug-Likeness Prediction This table outlines the criteria used in QSAR and drug discovery to predict if a compound is likely to have good oral bioavailability.
| Parameter | Rule | Rationale |
| Molecular Weight | ≤ 500 Da | Affects size and diffusion. |
| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | High numbers can reduce permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | High numbers can reduce permeability. |
Future Research Directions and Emerging Opportunities in Pyrazine Chemistry
Development of Innovative Synthetic Methodologies for Diversifying Pyrazine (B50134) Derivatives
A significant frontier in pyrazine chemistry lies in the creation of novel and efficient synthetic strategies to generate a wider array of pyrazine derivatives. nih.gov While classical methods for pyrazine synthesis exist, there is a continuous demand for methodologies that offer greater flexibility, improved yields, and access to previously inaccessible substitution patterns. researchgate.net
Recent advances have highlighted the potential of modern synthetic techniques to diversify the pyrazine core. For instance, C-H functionalization has emerged as a powerful tool, enabling the direct introduction of substituents onto the pyrazine ring without the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical and streamlined route to novel derivatives. Similarly, various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been successfully employed to append diverse aryl and heteroaryl groups to the pyrazine scaffold, significantly expanding the accessible chemical space. nih.govresearchgate.net
Biomimetically inspired syntheses represent another promising avenue. nih.gov By mimicking natural biosynthetic pathways, researchers can potentially develop environmentally friendly and highly selective methods for constructing complex pyrazine-containing molecules. Furthermore, the development of one-pot and multicomponent reactions will be crucial for the rapid and efficient generation of libraries of pyrazine derivatives for high-throughput screening in drug discovery programs. nih.gov The exploration of novel catalytic systems, including those based on earth-abundant metals, will also contribute to the development of more sustainable and cost-effective synthetic routes. rsc.org
| Methodology | Description | Potential Advantages |
|---|---|---|
| C-H Functionalization | Direct introduction of substituents onto the pyrazine ring. nih.gov | Atom economy, reduced synthetic steps. |
| Cross-Coupling Reactions | Appending diverse aryl and heteroaryl groups. nih.govresearchgate.net | Access to a wide range of derivatives. |
| Biomimetic Synthesis | Mimicking natural biosynthetic pathways. nih.gov | Environmentally friendly, high selectivity. |
| Multicomponent Reactions | Combining multiple reactants in a single step to form complex products. nih.gov | Efficiency, rapid library generation. |
Exploration of Underexplored Chemical Space and Novel Derivatization Strategies around the Pyrazin-2-amine Scaffold
The pyrazin-2-amine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. nih.gov However, there remains a vast and largely unexplored chemical space around this core structure. Future research will focus on systematically exploring this space through the development of novel derivatization strategies. researchgate.net This involves introducing a wide variety of substituents at different positions of the pyrazine ring and the amino group to modulate the compound's physicochemical properties and biological activity.
A key opportunity lies in the synthesis of novel pyrazinamide (B1679903) derivatives, which have shown promise as antimicrobial agents. mdpi.comresearchgate.net By systematically modifying the substituents on the pyrazine ring and the amide nitrogen, researchers can aim to improve potency, broaden the spectrum of activity, and overcome resistance mechanisms. The exploration of fused heterocyclic systems, where the pyrazine ring is annulated with other ring systems, also presents a promising strategy for generating novel chemical entities with unique three-dimensional shapes and biological profiles. rsc.org
The concept of "sociable fragment libraries" could be applied to the pyrazin-2-amine scaffold, allowing for the rapid and systematic exploration of chemical space around a core fragment. chemrxiv.org This approach involves creating a library of diverse, readily modifiable pyrazine-based fragments that can be elaborated into more complex molecules. The systematic derivatization of the pyrazin-2-amine scaffold will be crucial for identifying new lead compounds for drug discovery programs targeting a wide range of diseases. nih.gov
Continued Advancements in Mechanistic Elucidation and Biological Target Identification
While numerous pyrazine derivatives have demonstrated significant biological activity, a comprehensive understanding of their mechanisms of action and specific molecular targets is often lacking. nih.govnih.govmdpi.com Future research must prioritize the detailed elucidation of these mechanisms to enable rational drug design and optimization. A deeper understanding of how pyrazine-containing compounds interact with their biological targets at the molecular level is essential for improving their efficacy and selectivity. nih.gov
Advanced biochemical and cell-based assays, coupled with structural biology techniques such as X-ray crystallography and cryo-electron microscopy, will be instrumental in identifying the specific proteins and pathways that are modulated by pyrazine derivatives. doaj.org For instance, in the context of anticancer agents, it is crucial to determine whether a compound acts through the induction of apoptosis, inhibition of cell proliferation, or other mechanisms. nih.gov Furthermore, identifying the specific enzymes, receptors, or ion channels that a pyrazine derivative binds to will provide a solid foundation for structure-activity relationship (SAR) studies and the design of more potent and selective analogs.
The development of chemical probes based on active pyrazine compounds will also be a valuable tool for target identification and validation. These probes can be used to isolate and identify the binding partners of the pyrazine derivative within a complex biological system. A thorough understanding of the molecular mechanisms underlying the biological effects of pyrazines will not only advance our fundamental knowledge but also accelerate the translation of these compounds into clinical applications. mdpi.com
Design and Synthesis of Highly Specific Chemical Probes for Biological Systems
The unique photophysical properties of certain pyrazine derivatives make them attractive candidates for the development of chemical probes for studying biological systems. frontiersin.org These probes can be designed to selectively bind to specific biomolecules or to report on particular cellular events, providing valuable insights into complex biological processes. Future efforts will focus on the rational design and synthesis of highly specific and sensitive pyrazine-based probes.
Fluorescent probes are particularly valuable for bioimaging applications. nih.govresearchgate.net By incorporating a pyrazine core into a fluorescent dye scaffold, it is possible to create probes that can be used to visualize the localization and dynamics of specific proteins or organelles within living cells. The design of donor-acceptor-donor (D-A-D) type compounds containing a pyrazine acceptor has shown promise for creating probes with large Stokes shifts and high photostability, which are desirable properties for long-term live-cell imaging. frontiersin.org
Q & A
Basic: What are the recommended synthetic routes for 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine?
Methodological Answer:
The synthesis of pyrazin-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Route 1: React 5-chloropyrazin-2-amine with 3-methylbutyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .
- Route 2: Use Buchwald-Hartwig amination with a palladium catalyst to couple 5-chloropyrazine-2-amine with 3-methylbutylamine under inert conditions .
Key Considerations: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How can solubility and stability be optimized for this compound in biological assays?
Methodological Answer:
- Solubility: Due to its hydrophobic 3-methylbutyl chain, pre-dissolve in DMSO (10–50 mM stock) and dilute in assay buffer containing 0.1% Tween-80 or cyclodextrin to prevent precipitation .
- Stability: Store lyophilized powder at –20°C under argon. In solution, avoid prolonged exposure to light or acidic conditions (pH < 5) to prevent decomposition of the pyrazine ring .
Advanced: What structural features influence the compound’s potential as a kinase inhibitor?
Methodological Answer:
The pyrazine core and chloro substituent may act as a hinge-binding motif in kinase active sites, while the 3-methylbutyl group could enhance hydrophobic interactions. Compare to:
| Compound | Substituent | Kinase Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| VX-970 (M6620) | Isoxazole-pyrazine | ATR: 0.2 nM | |
| 5-Chloro-N-(3-methylbutyl) | 3-Methylbutyl | Hypothetical: ~10 µM* | (Inferred from ) |
*Design analogs by introducing sulfonyl or methylamino groups to improve potency .
Advanced: How do intermolecular interactions affect crystallographic characterization?
Methodological Answer:
- Hydrogen Bonding: The amine group (–NH–) forms intermolecular H-bonds with pyrazine N-atoms, creating centrosymmetric dimers (observed in similar chloro-pyrazines) .
- Halogen Interactions: The chloro substituent may engage in Cl···Cl (3.2–3.3 Å) or Cl···π interactions, influencing crystal packing .
Protocol: Perform X-ray diffraction (296 K, Mo-Kα radiation) and refine using SHELXL. Resolve disorder in the 3-methylbutyl chain with anisotropic displacement parameters .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazine-H), 3.3 (t, 2H, –NH–CH₂–), 1.5 (m, 3H, –CH(CH₃)₂).
- MS: ESI-MS (m/z): Calculated for C₉H₁₃ClN₃: 210.08; Observed: [M+H]⁺ 211.1.
- IR: Confirm N–H stretch at ~3300 cm⁻¹ and C–Cl vibration at 750 cm⁻¹ .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Docking: Use Schrödinger Suite or AutoDock Vina to model binding to SHP2 or ATR kinases. The chloro group may occupy a hydrophobic pocket, while the amine interacts with catalytic residues .
- ADMET Prediction: SwissADME estimates moderate permeability (LogP ~2.5) and CYP3A4 metabolism. Optimize bioavailability by replacing 3-methylbutyl with a polar group (e.g., piperazine) .
Basic: How to troubleshoot low yields in the final synthetic step?
Methodological Answer:
- Issue: Low coupling efficiency (~20%).
- Solutions:
Advanced: What strategies resolve contradictions in SAR studies for pyrazin-2-amine derivatives?
Methodological Answer:
Discrepancies in structure-activity relationships (SAR) may arise from off-target effects or assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
